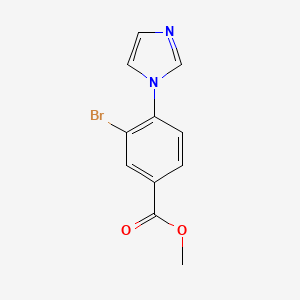

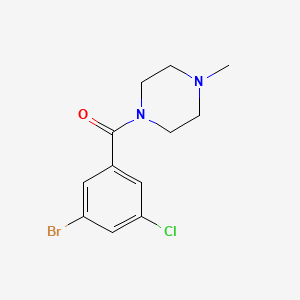

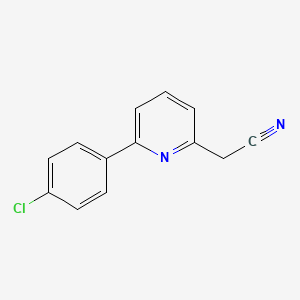

![molecular formula C12H17NO4S B1434947 Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate CAS No. 1858255-01-2](/img/structure/B1434947.png)

Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate

Descripción general

Descripción

“Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate” is a chemical compound with the molecular formula C12H17NO4S . It has an average mass of 271.33 g/mol. This compound is also known as MSMA and has a broad range of applications in scientific research.

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C12H17NO4S. The average mass of this compound is 271.33 g/mol.Aplicaciones Científicas De Investigación

Health Benefits of Sulforaphane

Sulforaphane (SFN), chemically related to Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate, is a compound with various health benefits. It exhibits antioxidant, antimicrobial, anticancer, anti-inflammatory, anti-aging, neuroprotective, and antidiabetic properties. It is particularly noted for its potential as a chemopreventive agent against various cancers and its protective effects against cardiovascular and neurodegenerative diseases, and diabetes (Kim & Park, 2016).

Bioefficacy of Methionine Sources

The relative bioefficacy of methionine sources, such as 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DL-Met), has been explored. The study provides insights into the chemical, metabolic, nutritional, and statistical aspects of their bioefficacy, highlighting differences in absorption, enzymatic conversion, and usage by animals. The review also discusses statistical methods for comparing the bioefficacy of these two products (Vázquez-Añón et al., 2017).

Role in Food Flavour

Branched aldehydes, including compounds chemically related to this compound, are crucial for the flavor in various food products. This paper reviews the production and degradation of these aldehydes from amino acids, highlighting their significance in food flavor and the factors influencing their formation (Smit et al., 2009).

Synthesis of Heterocyclic Compounds

4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, related to this compound, serve as a valuable building block for synthesizing various classes of heterocyclic compounds and dyes. The molecule's reactivity facilitates innovative transformations and has broad applications in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Gut Sulfur Amino Acid Metabolism

The metabolism of sulfur amino acids in gastrointestinal tissues is linked to human health and diseases. The review discusses recent findings on the metabolism of dietary methionine in the gastrointestinal tract and its implications for diseases like inflammatory bowel disease and colon carcinogenesis (Burrin & Stoll, 2007).

Sorption of Herbicides

The sorption of phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and related compounds, to soil, organic matter, and minerals, has been reviewed, providing insights into the factors influencing their sorption and implications for environmental safety (Werner et al., 2012).

Safety and Hazards

Direcciones Futuras

“Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate” and similar compounds have potential applications in scientific research, including the development of novel anti-tumor drugs . The future directions in this field may involve further exploration of these compounds for their potential therapeutic applications.

Análisis Bioquímico

Biochemical Properties

Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cyclooxygenase (COX) enzymes, particularly COX-2. The compound acts as a selective inhibitor of COX-2, reducing the production of pro-inflammatory prostaglandins . Additionally, this compound has been shown to interact with nitric oxide synthase (NOS), modulating the production of nitric oxide, a critical signaling molecule in various physiological processes .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. In immune cells, such as macrophages and neutrophils, the compound reduces the production of inflammatory cytokines and chemokines, thereby modulating the immune response . In endothelial cells, this compound enhances the production of nitric oxide, leading to vasodilation and improved blood flow . The compound also influences cell signaling pathways, such as the NF-κB pathway, and affects gene expression related to inflammation and cell survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . Additionally, this compound interacts with NOS, modulating its activity and influencing the production of nitric oxide . These interactions result in the compound’s anti-inflammatory and vasodilatory effects. Furthermore, the compound affects gene expression by modulating transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . In in vitro studies, the compound’s anti-inflammatory effects are typically observed within hours of treatment, with sustained effects over several days . In in vivo studies, the compound’s effects on cellular function and inflammation have been observed to persist for several weeks, depending on the dosage and administration route .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and vasodilatory effects without significant adverse effects . At higher doses, the compound may cause toxicity, including hepatotoxicity and gastrointestinal irritation . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . Long-term studies in animal models have shown that chronic administration of high doses can lead to adverse effects on liver and kidney function .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some of the parent compound’s biological activity or be further metabolized to inactive forms. The compound also interacts with cofactors such as NADPH and FAD, which are essential for its metabolic conversion . The effects of this compound on metabolic flux and metabolite levels have been observed in both in vitro and in vivo studies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported across cell membranes by organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, this compound binds to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, this compound can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These localizations are essential for the compound’s biological activity, as they enable precise interactions with target biomolecules .

Propiedades

IUPAC Name |

methyl 4-(N-methylsulfonylanilino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-17-12(14)9-6-10-13(18(2,15)16)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZZCHGFWLPRQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN(C1=CC=CC=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

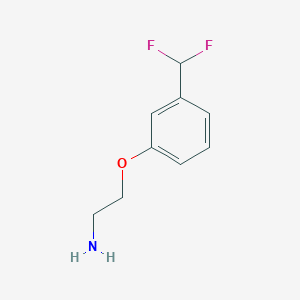

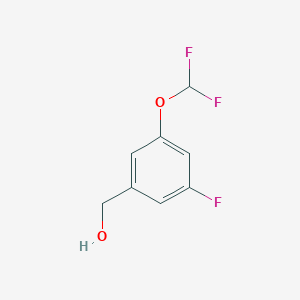

![2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride](/img/structure/B1434882.png)

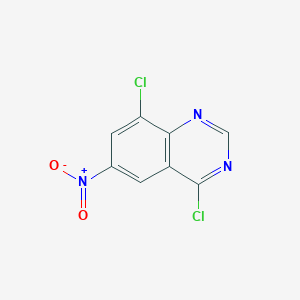

![3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B1434883.png)